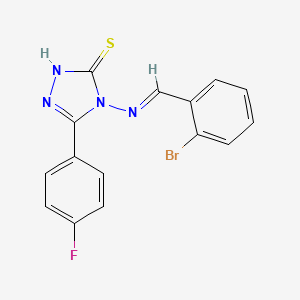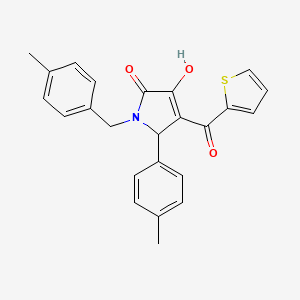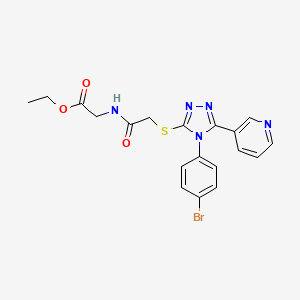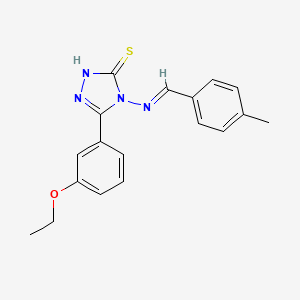![molecular formula C20H22N2O5 B12028669 N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12028669.png)
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and industrial applications. This compound is known for its unique structural properties and its versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions . The reaction is facilitated by the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a common method involves the condensation of dimedone with benzaldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylpyridin-4-amine is known to undergo various types of reactions, including:
Esterification: It is also employed in esterification reactions, where it helps in the formation of esters from carboxylic acids and alcohols.
5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione primarily undergoes condensation reactions, forming various derivatives depending on the reactants used .
Common Reagents and Conditions
Esterification: Reagents such as carboxylic acids and alcohols are used, often in the presence of a dehydrating agent like sulfuric acid.
Major Products
Aplicaciones Científicas De Investigación
N,N-dimethylpyridin-4-amine and its derivatives have found extensive applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity and enabling it to participate in various chemical reactions . This property makes it an effective catalyst in acylation and esterification reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N,N-dimethylpyridin-4-amine stands out due to its high nucleophilicity and versatility as a catalyst in various organic reactions. Its ability to facilitate the formation of complex molecular structures makes it invaluable in both research and industrial applications .
Propiedades
Fórmula molecular |
C20H22N2O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12O5.C7H10N2/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8;1-9(2)7-3-5-8-6-4-7/h3-7,14H,1-2H3;3-6H,1-2H3 |
Clave InChI |
BNCGTJZAFVYTIR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=C(C2=CC=CC=C2)O)C(=O)O1)C.CN(C)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028602.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)

![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
![3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028637.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)

![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028658.png)

![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)
